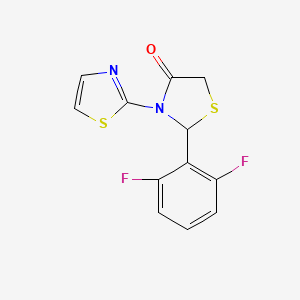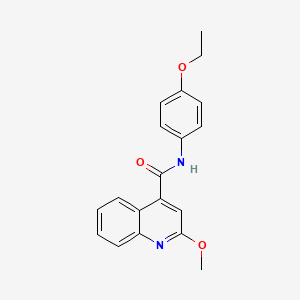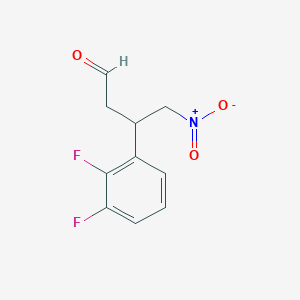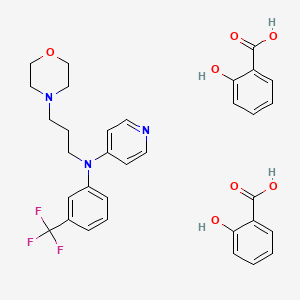![molecular formula C19H15N3O2 B14166330 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol CAS No. 1197010-81-3](/img/structure/B14166330.png)
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol typically involves a multi-step process:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with salicylaldehyde to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in wastewater treatment for removing heavy metals.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The azo group can participate in electron transfer reactions, making it useful in redox chemistry.
Binding to Metal Ions: The compound can chelate metal ions, which is useful in applications like wastewater treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)benzoic acid
- 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)benzene-1,2-diol
Uniqueness
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its ability to act as both an electron donor and acceptor makes it versatile in various applications, from dyeing to redox chemistry.
Eigenschaften
CAS-Nummer |
1197010-81-3 |
|---|---|
Molekularformel |
C19H15N3O2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
4-[(4-phenyldiazenylphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H15N3O2/c23-18-11-6-14(19(24)12-18)13-20-15-7-9-17(10-8-15)22-21-16-4-2-1-3-5-16/h1-13,23-24H |
InChI-Schlüssel |
FGWAFVXSDJQNPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


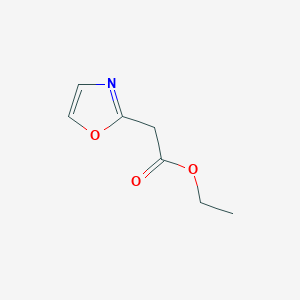

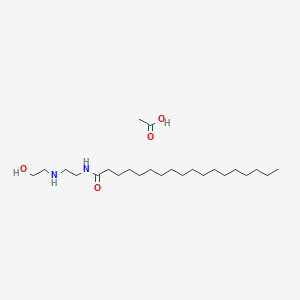
![2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14166264.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
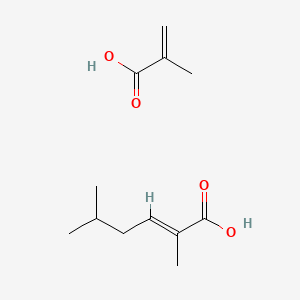

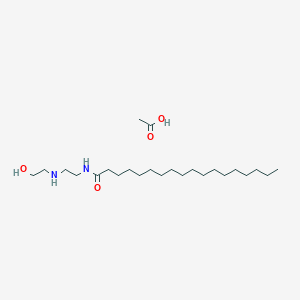
![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)
![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
